3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine
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Overview
Description
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an oct-1-en-1-yl group and a 4-methoxyphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different alkyl or aryl substituents.
Pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfanyl group and an oct-1-en-1-yl group on the pyridine ring distinguishes it from other pyridine derivatives.
Properties
CAS No. |
830320-28-0 |
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Molecular Formula |
C20H25NOS |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C20H25NOS/c1-3-4-5-6-9-20(15-17-8-7-14-21-16-17)23-19-12-10-18(22-2)11-13-19/h7-8,10-16H,3-6,9H2,1-2H3 |
InChI Key |
VYVVLRBXYGBKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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